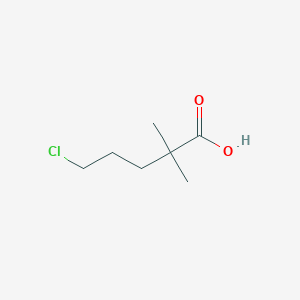

5-Chloro-2,2-dimethylpentanoic acid

Description

Properties

Molecular Formula |

C7H13ClO2 |

|---|---|

Molecular Weight |

164.63 g/mol |

IUPAC Name |

5-chloro-2,2-dimethylpentanoic acid |

InChI |

InChI=1S/C7H13ClO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10) |

InChI Key |

QAZIIRDSXYZNAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Density : 0.979 g/cm³ (isobutyl ester)

- Boiling Point : 266.4°C (isobutyl ester)

- Vapor Pressure : 0.00864 mmHg at 25°C (isobutyl ester)

Applications: A key intermediate in synthesizing Gemfibrozil, a lipid-regulating drug. Its ester derivatives (e.g., isobutyl 5-chloro-2,2-dimethylpentanoate) are used in alkylation steps to ensure high-purity drug products .

Comparison with Structurally Related Compounds

2.1 Halogen-Substituted Esters and Ketones

Key Observations :

- Chlorine vs. Bromine: Brominated analogs (e.g., ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate) exhibit higher reactivity in nucleophilic substitutions due to weaker C-Br bonds compared to C-Cl .

- Ester vs. Acid: Ester derivatives (e.g., isobutyl 5-chloro-2,2-dimethylpentanoate) are more volatile and less polar than the free acid, facilitating purification in synthetic workflows .

- Ketone Functionality: The 4-oxo group in ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate enables keto-enol tautomerism, broadening its utility in condensation reactions .

2.2 Conjugated and Hydroxylated Derivatives

Key Observations :

- Conjugated Systems: The diene and cyano groups in 5-chloro-2-cyano-penta-2,4-dienoic acid enhance electrophilicity, making it reactive in cycloadditions .

- Hydroxyl Groups: 5-Chloro-2,4-dihydroxypentanoic acid exhibits higher water solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs, influencing its biological activity .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2,2-dimethylpentanoic acid in laboratory settings?

- Methodological Answer: A key approach involves asymmetric synthesis using chiral auxiliaries. For example, oxazolidinone-based intermediates (e.g., 4(S)-benzyl-3-(3-methylbutyryl)oxazolidin-2-one) can be condensed with halogenated propenyl chlorides using strong bases like LiHMDS in THF. Subsequent hydrolysis with LiOH yields chiral pentanoic acid derivatives . Adjusting substituents (e.g., isopropyl groups) and reaction stoichiometry can tailor the synthesis for this compound.

Q. What purification techniques are recommended to achieve high enantiomeric purity?

- Methodological Answer: Chiral resolution using cinchonidine or similar alkaloids in the presence of triethylamine (TEA) is effective for separating enantiomers. Complementary techniques include preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate >99% enantiomeric excess. Solvent systems like THF/water mixtures are optimized for crystallization .

Q. How can researchers confirm structural identity and purity post-synthesis?

- Methodological Answer: Combine NMR (e.g., H and C) to verify substituent positions and stereochemistry. For example, the dimethyl groups at C2 should show distinct singlet peaks in H NMR. HPLC-MS (e.g., using C18 columns with acetonitrile/water gradients) confirms purity and molecular ion consistency (e.g., [M+H] or [M-H]). Compare fragmentation patterns with reference standards to validate structural integrity .

Q. What safety protocols are critical during handling?

- Methodological Answer: Use PPE (nitrile gloves, chemical-resistant lab coats) and work in a fume hood to avoid inhalation. Chlorinated compounds may release toxic fumes upon decomposition. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Store in airtight containers at 0–6°C to prevent degradation .

Q. What storage conditions optimize stability?

- Methodological Answer: Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture absorption. Avoid prolonged exposure to light, which may catalyze dechlorination or oxidation. Regularly monitor stability via TLC or HPLC .

Advanced Research Questions

Q. How can asymmetric synthesis be optimized for higher enantiomeric yield?

- Methodological Answer: Optimize reaction temperature (−78°C to 0°C) to control stereoselectivity. Screen chiral catalysts (e.g., Evans’ oxazaborolidines) for enhanced enantiomeric excess. Kinetic resolution during crystallization (e.g., using ethanol/water mixtures) can further improve yield. Monitor intermediates via in-situ FTIR to track reaction progress .

Q. How to resolve spectral discrepancies in derivatives (e.g., unexpected NMR shifts)?

- Methodological Answer: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of dimethyl groups. If MS data conflicts (e.g., unexpected adducts), employ high-resolution MS (HRMS) or ion mobility spectrometry to distinguish isobaric species. Cross-validate with computational simulations (DFT for NMR chemical shifts) .

Q. What strategies mitigate steric hindrance in nucleophilic substitutions?

- Methodological Answer: The 2,2-dimethyl group creates steric bulk, reducing reactivity at C5. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Bulky leaving groups (e.g., tosylates) enhance electrophilicity. Alternatively, employ microwave-assisted synthesis to accelerate reactions at higher temperatures without decomposition .

Q. How to assess ecological impact in environmental fate studies?

- Methodological Answer: Conduct biodegradation assays (OECD 301F) to evaluate microbial breakdown. Use LC-MS/MS to quantify persistence in soil/water matrices. For toxicity, perform Daphnia magna or Aliivibrio fischeri bioassays. Compare with structurally similar chlorinated acids (e.g., 5-chloro-2-hydroxybenzoic acid) to predict bioaccumulation potential .

Q. Can computational methods predict physicochemical properties?

- Methodological Answer: Molecular dynamics (MD) simulations model solubility in solvents (logP) using force fields like GAFF. DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict pKa and reactivity descriptors (Fukui indices). QSAR models trained on chlorinated carboxylic acids estimate toxicity endpoints (e.g., LD50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.